molecular formula C25H20BrFN2O5S B11061322 4-(2-{3-[(4-bromophenyl)carbonyl]-2-(3-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}ethyl)benzenesulfonamide

4-(2-{3-[(4-bromophenyl)carbonyl]-2-(3-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}ethyl)benzenesulfonamide

Cat. No.: B11061322
M. Wt: 559.4 g/mol
InChI Key: AKJRLUHLPOSNJY-XTQSDGFTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{2-[3-(4-BROMOBENZOYL)-2-(3-FLUOROPHENYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]ETHYL}-1-BENZENESULFONAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a bromobenzoyl group, a fluorophenyl group, and a benzenesulfonamide group, making it a subject of interest for chemists and researchers.

Preparation Methods

The synthesis of 4-{2-[3-(4-BROMOBENZOYL)-2-(3-FLUOROPHENYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]ETHYL}-1-BENZENESULFONAMIDE involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the pyrrole ring, followed by the introduction of the bromobenzoyl and fluorophenyl groups. The final step involves the sulfonation of the compound to introduce the benzenesulfonamide group. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

4-{2-[3-(4-BROMOBENZOYL)-2-(3-FLUOROPHENYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]ETHYL}-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, such as converting the ketone group to an alcohol.

    Substitution: The bromine atom in the bromobenzoyl group can be substituted with other groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

4-{2-[3-(4-BROMOBENZOYL)-2-(3-FLUOROPHENYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]ETHYL}-1-BENZENESULFONAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{2-[3-(4-BROMOBENZOYL)-2-(3-FLUOROPHENYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]ETHYL}-1-BENZENESULFONAMIDE involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar compounds to 4-{2-[3-(4-BROMOBENZOYL)-2-(3-FLUOROPHENYL)-4-HYDROXY-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]ETHYL}-1-BENZENESULFONAMIDE include other pyrrole derivatives with different substituents These compounds may share similar chemical properties but differ in their biological activity and applications

Properties

Molecular Formula

C25H20BrFN2O5S

Molecular Weight

559.4 g/mol

IUPAC Name

4-[2-[(3E)-3-[(4-bromophenyl)-hydroxymethylidene]-2-(3-fluorophenyl)-4,5-dioxopyrrolidin-1-yl]ethyl]benzenesulfonamide

InChI

InChI=1S/C25H20BrFN2O5S/c26-18-8-6-16(7-9-18)23(30)21-22(17-2-1-3-19(27)14-17)29(25(32)24(21)31)13-12-15-4-10-20(11-5-15)35(28,33)34/h1-11,14,22,30H,12-13H2,(H2,28,33,34)/b23-21+

InChI Key

AKJRLUHLPOSNJY-XTQSDGFTSA-N

Isomeric SMILES

C1=CC(=CC(=C1)F)C2/C(=C(/C3=CC=C(C=C3)Br)\O)/C(=O)C(=O)N2CCC4=CC=C(C=C4)S(=O)(=O)N

Canonical SMILES

C1=CC(=CC(=C1)F)C2C(=C(C3=CC=C(C=C3)Br)O)C(=O)C(=O)N2CCC4=CC=C(C=C4)S(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.